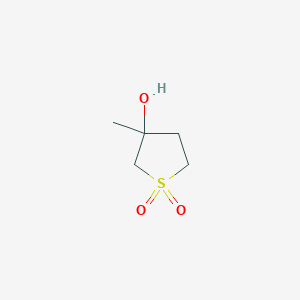

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione

Description

3-Hydroxy-3-methyl-1λ⁶-thiolane-1,1-dione (CAS: 99797-72-5) is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with a 1,1-dione (sulfone) group and a hydroxyl (-OH) and methyl (-CH₃) substituent at the 3-position. It is commercially available through multiple suppliers, indicating its relevance in synthetic chemistry and pharmaceutical intermediates . Synonyms include 3-methyl-1,1-dioxothiolan-3-ol and AKOS012464452. Its molecular formula is C₅H₈O₃S, with a molar mass of 148.18 g/mol.

Properties

IUPAC Name |

3-methyl-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-5(6)2-3-9(7,8)4-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSSBBSQQZEXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione typically involves the oxidation of 3-methylthiolane. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperatures to ensure the formation of the desired sulfone group .

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiolanes.

Substitution: Various substituted thiolanes depending on the reagents used.

Scientific Research Applications

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The hydroxyl and methyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in 3-hydroxy-3-methyl-1λ⁶-thiolane-1,1-dione increases polarity compared to non-hydroxylated analogs like 3-(allyloxy)-1λ⁶-thiolane-1,1-dione. This enhances solubility in polar solvents (e.g., water, methanol) . Hydrochloride salts (e.g., 51642-03-6) exhibit superior aqueous solubility due to ionic character .

Thermal Stability :

Pharmacological and Industrial Relevance

- Drug Intermediates: 3-Amino-substituted analogs (e.g., 51642-03-6) are precursors to antipsychotic agents due to their ability to cross the blood-brain barrier . The methyl group in 99797-72-5 may improve metabolic stability in prodrug designs .

Material Science :

- Allyloxy-substituted derivatives (35309-86-5) serve as crosslinkers in silicone-based polymers .

Biological Activity

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione, a sulfur-containing organic compound, has garnered attention for its potential biological activities. The compound's unique structure, featuring a thiolane ring and amino groups, suggests various interactions with biological systems that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione is characterized by a thiolane ring, which contributes to its chemical reactivity and biological interactions. The presence of hydroxyl and methyl groups enhances its solubility and potential bioactivity.

Biological Activities

Research indicates that compounds similar to 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of the thiolane structure possess significant antimicrobial properties. For instance, 3-Ethylthiolane-1,1-dione has demonstrated efficacy against various bacterial strains.

- Anticancer Potential : Compounds with similar structures have been evaluated for anticancer activity. For example, certain 3-Amino-thiadiazine derivatives have exhibited cytotoxic effects in cancer cell lines, suggesting a potential role for 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione in cancer therapy.

The biological activity of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells by increasing ROS levels, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.

Case Studies

Several studies have investigated the biological effects of compounds related to 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione:

Study 1: Anticancer Activity

A study evaluated the effect of a thiolane derivative on human colon cancer cell lines (HCT116). Treatment with varying concentrations (0.1 to 100 µg/mL) resulted in significant reductions in cell viability due to induced apoptosis via ROS generation.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiolane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione | Thiolane ring with hydroxyl group | Antimicrobial, anticancer |

| 3-Ethylthiolane-1,1-dione | Similar thiolane structure | Antimicrobial properties |

| 3-Amino-thiadiazine derivatives | Contains sulfur and amino groups | Anticancer activity |

| Bis(aminoalkyl)thiolanes | Multiple amino groups | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.